1,7-Dichloropyrido[3,4-D]pyridazine
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Overview
Description
1,7-Dichloropyrido[3,4-D]pyridazine is a heterocyclic compound characterized by a pyridazine ring fused to a pyridine ring, with chlorine atoms substituted at the 1 and 7 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
1,7-Dichloropyrido[3,4-D]pyridazine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 3,4-dichloropyridine, a series of reactions involving nitration, reduction, and cyclization can yield the desired compound. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and sometimes catalysts to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems to control reaction parameters precisely. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
1,7-Dichloropyrido[3,4-D]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives. For example, oxidation with potassium permanganate can introduce additional functional groups.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide (DMSO) as solvent.
Oxidation: Potassium permanganate, sulfuric acid.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, solvents such as toluene or dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, nucleophilic substitution can yield various substituted pyridazines, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
1,7-Dichloropyrido[3,4-D]pyridazine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of new pharmaceuticals, particularly in the design of anti-cancer and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agricultural Chemistry: It can be a precursor for the synthesis of agrochemicals, including herbicides and pesticides.
Mechanism of Action
The mechanism by which 1,7-Dichloropyrido[3,4-D]pyridazine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved can vary, but often include binding to active sites or altering the conformation of target proteins.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Dichloropyrido[3,4-D]pyridazine
- 1,6-Dichloropyrido[3,4-D]pyridazine
- 1,5-Dichloropyrido[3,4-D]pyridazine
Uniqueness
1,7-Dichloropyrido[3,4-D]pyridazine is unique due to the specific positioning of chlorine atoms, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in biological activity and chemical properties compared to its analogs.
Properties
Molecular Formula |
C7H3Cl2N3 |
---|---|
Molecular Weight |
200.02 g/mol |
IUPAC Name |
1,7-dichloropyrido[3,4-d]pyridazine |
InChI |
InChI=1S/C7H3Cl2N3/c8-6-1-5-4(2-10-6)3-11-12-7(5)9/h1-3H |
InChI Key |
HVOCCVGDDBCVFO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C(=CN=C1Cl)C=NN=C2Cl |
Origin of Product |
United States |
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